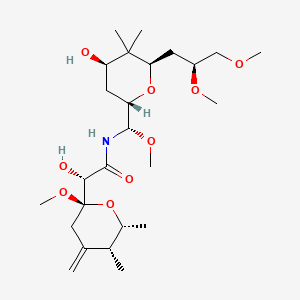
Pederin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pederin is a polyketide and carboxamide produced by a (Pseudomonas) bacterial endosymbiont of certain rove beetles (genus Paederus). Pederin is the agent responsible for the vesicant effects (linear or Paederus dermatitis) when the beetle is crushed against the skin. It is a powerful inhibitor of protein biosynthesis and mitosis and a potent antitumour agent. It has a role as a bacterial metabolite, a vesicant, an antineoplastic agent and an antimitotic. It is a polyketide, a cyclic ketal, a diol, a member of oxanes, a secondary alcohol and a secondary carboxamide.
Aplicaciones Científicas De Investigación
Symbiotic Origin and Biosynthesis
- Symbiosis and Biosynthetic Capabilities : Pederin is produced by bacterial symbionts, specifically close relatives of Pseudomonas aeruginosa, in Paederus fuscipes beetles. It serves as a chemical defense mechanism against predators. The biosynthesis involves horizontal gene transfer, where the bacterium acquires foreign genetic elements, including a genomic island that harbors the pederin biosynthetic genes (Piel, Höfer, & Hui, 2004).
- Molecular Evidence of Pederin Biosynthesis : Further molecular analysis confirms that the pederin biosynthesis gene (ped) cluster in Paederus beetles suggests bacterial origins. This supports the symbiotic relationship between the beetle and its bacterial endosymbionts (Liu, Wu, Wang, & Huang, 2009).
Biological Activity and Synthesis
- Biological Activity and Synthesis Studies : Pederin, along with related compounds like mycalamides and theopederins, show antitumor properties. Studies focus on their structure determination, biological activities, synthesis methods, and analog preparation (Mosey & Floreancig, 2012).
- Production via Labrenzin Pathway Expansion : Pederin production has been achieved through fermentation in a new recombinant strain of the marine bacterium Labrenzia sp., which naturally produces a close analog of pederin. This approach involves cloning and expressing specific biosynthetic genes (Kačar et al., 2021).
Diverse Applications and Insights
- Diverse Catalytic Domains in Biosynthesis : The discovery of diverse catalytic domains in the pederin polyketide synthase cluster highlights the complex nature of its biosynthesis, offering insights into potential pharmaceutical applications (Piel, Wen, Platzer, & Hui, 2004).
- Pederin Pathways in Uncultivated Bacterial Symbionts : The biochemical study of methyltransferases from pederin pathways reveals the potential of producing hybrid compounds with increased cytotoxicity, opening avenues for new drug development (Zimmermann et al., 2009).
Propiedades
Número CAS |
27973-72-4 |
|---|---|
Nombre del producto |
Pederin |
Fórmula molecular |
C25H45NO9 |
Peso molecular |
503.6 g/mol |
Nombre IUPAC |
(2S)-N-[(S)-[(2S,4R,6R)-6-[(2S)-2,3-dimethoxypropyl]-4-hydroxy-5,5-dimethyloxan-2-yl]-methoxymethyl]-2-hydroxy-2-[(2R,5R,6R)-2-methoxy-5,6-dimethyl-4-methylideneoxan-2-yl]acetamide |
InChI |
InChI=1S/C25H45NO9/c1-14-12-25(33-9,35-16(3)15(14)2)21(28)22(29)26-23(32-8)18-11-19(27)24(4,5)20(34-18)10-17(31-7)13-30-6/h15-21,23,27-28H,1,10-13H2,2-9H3,(H,26,29)/t15-,16-,17+,18+,19-,20-,21-,23+,25-/m1/s1 |
Clave InChI |
ZNEZZONMADKYTB-VRCUBXEUSA-N |
SMILES isomérico |
C[C@H]1[C@H](O[C@](CC1=C)([C@@H](C(=O)N[C@H]([C@@H]2C[C@H](C([C@H](O2)C[C@@H](COC)OC)(C)C)O)OC)O)OC)C |
SMILES |
CC1C(OC(CC1=C)(C(C(=O)NC(C2CC(C(C(O2)CC(COC)OC)(C)C)O)OC)O)OC)C |
SMILES canónico |
CC1C(OC(CC1=C)(C(C(=O)NC(C2CC(C(C(O2)CC(COC)OC)(C)C)O)OC)O)OC)C |
Otros números CAS |
27973-72-4 |
Sinónimos |
N-((6-(2,3-dimethoxypropyl)tetrahydro-4-hydroxy-5,5-dimethyl-2H-pyran-2-yl)methoxymethyl)tetrahydro-alpha-hydroxy-2-methoxy-5,6-dimethyl-4-methylene-2H-pyran-2-acetamide paederine pederin pederine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![methyl (3S,4R)-8-methyl-3-[(E)-3-phenylprop-2-enoyl]oxy-8-azabicyclo[3.2.1]octane-4-carboxylate](/img/structure/B1238667.png)



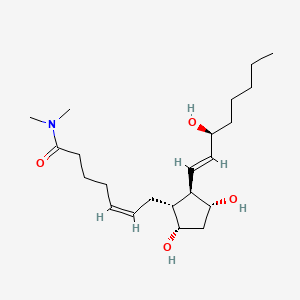


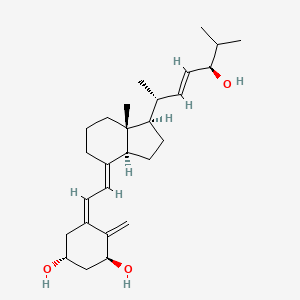
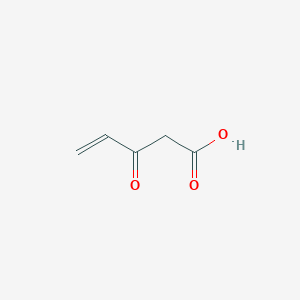
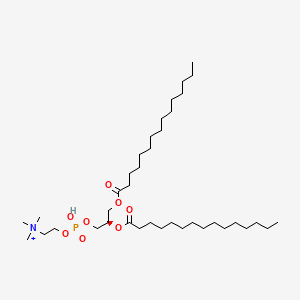
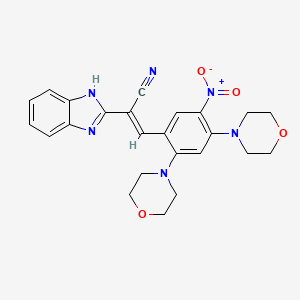
![N'-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide](/img/structure/B1238684.png)